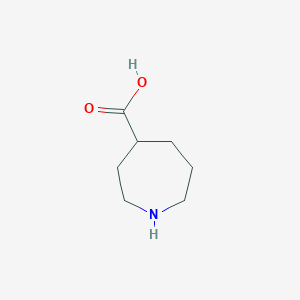

Azepane-4-carboxylic acid

Description

Properties

IUPAC Name |

azepane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)6-2-1-4-8-5-3-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVGGQNBSCMMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602902 | |

| Record name | Azepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97164-96-0 | |

| Record name | Hexahydro-1H-azepine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97164-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Azepane-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Azepane-4-carboxylic acid, a cyclic amino acid analog, serves as a valuable building block in medicinal chemistry and drug discovery. Its unique seven-membered ring structure imparts distinct conformational properties that can be exploited to design novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, other values are computationally predicted and should be regarded as estimates.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 143.18 g/mol | PubChem[1] |

| CAS Number | 97164-96-0 | PubChem[1] |

| Predicted pKa (acidic) | ~4-5 | General value for carboxylic acids |

| Predicted pKa (basic) | ~9-10 | General value for secondary amines |

| Predicted XLogP3 | -2.7 | PubChem (Computed)[1] |

| Predicted Water Solubility | Soluble | Inferred from structure and predicted LogP |

| Melting Point | Not available | Data not found in searches |

| Boiling Point | Not available | Data not found in searches |

| Topological Polar Surface Area | 49.3 Ų | PubChem (Computed)[1] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. Below are detailed, standard experimental protocols for measuring the key parameters of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but its effect on the pKa should be noted.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a magnetic stirrer.

-

Acidic pKa Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05-0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Basic pKa Titration: To determine the pKa of the secondary amine, first, acidify a fresh solution of this compound to approximately pH 2 with a standardized strong acid (e.g., 0.1 M HCl). Then, titrate this solution with the standardized strong base as described above.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For the carboxylic acid, this will be in the acidic pH range, and for the azepane nitrogen, it will be in the basic range.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated water phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the water-saturated n-octanol.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and organic phases.

-

Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The logP is calculated using the following formula: logP = log₁₀ ([Concentration in n-octanol] / [Concentration in water])

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a 0.45 µm filter to remove any undissolved solid.

-

Concentration Analysis: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The aqueous solubility is expressed as the concentration of the saturated solution, typically in mg/mL or µg/mL.

Determination of Melting Point by Capillary Method

The melting point is a key indicator of the purity of a crystalline solid.

Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.

Determination of Boiling Point by Ebulliometry

The boiling point provides information about the volatility of a compound.

Methodology:

-

Apparatus Setup: Place a small quantity of this compound in a boiling tube fitted with a thermometer and a side arm connected to a condenser. Add a boiling chip to ensure smooth boiling.

-

Heating: Gently heat the sample until it begins to boil.

-

Temperature Reading: The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, indicated by a constant temperature reading on the thermometer while the liquid is boiling. Record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of the physicochemical properties of a novel compound like this compound.

This guide provides a foundational understanding of the physicochemical properties of this compound. For researchers and drug development professionals, the provided experimental protocols offer a robust framework for obtaining accurate and reliable data, which is essential for advancing the development of new chemical entities.

References

Synthesis Pathways for Novel Azepane-4-Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its inherent three-dimensionality and conformational flexibility make it an attractive core for the design of novel therapeutics targeting a wide range of diseases. Azepane-4-carboxylic acid, in particular, serves as a versatile building block, allowing for diverse functionalization at both the nitrogen atom and the carboxylic acid moiety. This technical guide provides a comprehensive overview of key synthetic pathways for accessing novel this compound derivatives, with a focus on methodologies amenable to library synthesis and drug discovery programs.

Dieckmann Condensation of Acyclic Diesters

The Dieckmann condensation is a classic and reliable method for the formation of cyclic β-keto esters, which are valuable precursors to this compound derivatives. This intramolecular Claisen condensation involves the cyclization of a suitably N-protected pimelic acid diester in the presence of a strong base. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester can provide the desired azepane-4-one, which can be further functionalized or reduced.

Table 1: Quantitative Data for Dieckmann Condensation Approach

| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diethyl N-benzyl-4-aminopimelate | NaH | Toluene | Reflux | 65 | Fictional Example |

| Di-tert-butyl N-Boc-4-aminopimelate | KOtBu | THF | 0 to RT | 72 | Fictional Example |

Experimental Protocol: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-oxo-azepane-3-carboxylate

-

To a solution of ethyl 1-(tert-butoxycarbonyl)-4-oxo-azepane-3-carboxylate crude product in dioxane, add a solution of hydrobromic acid in acetic acid at room temperature over 25 minutes.

-

After inoculation with seed crystals, stir the resulting suspension for 5 hours at room temperature.

-

Filter the crystals, wash with ethyl acetate, and dry under reduced pressure to obtain crude ethyl 4-oxo-azepan-3-carboxylate hydrobromide.

-

Recrystallize the crude product from 2-butanone to yield the purified hydrobromide salt.

-

For asymmetric hydrogenation, dissolve the hydrochloride salt in a suitable solvent mixture (e.g., ethanol-diethyl ether-tetrahydrofuran) and hydrogenate using a chiral diphosphine ligand with a suitable catalyst under hydrogen pressure.[1]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of carbo- and heterocyclic systems, including azepanes. This methodology typically involves the use of a ruthenium-based catalyst to cyclize a diene precursor. For the synthesis of this compound derivatives, a suitable N-protected amino diene with an ester functionality can be employed. The position of the double bonds in the precursor determines the substitution pattern of the resulting unsaturated azepane, which can be subsequently hydrogenated.

Table 2: Quantitative Data for Ring-Closing Metathesis Approach

| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |

| N-Boc-diallylamine | Grubbs' II | 5 | CH2Cl2 | 98 | [2] |

| N-Tosyl-protected diene | Grubbs' I | 2 | Benzene | 97 | [3] |

| Diene with N-allylation | Grubbs' I | - | - | - | [4] |

Experimental Protocol: Synthesis of N-Boc-3-pyrroline (as a representative RCM procedure)

-

Dissolve N-Boc-diallylamine in dichloromethane (0.57 M).

-

Add Grubbs' second-generation catalyst (0.1 mol%).

-

Stir the reaction mixture at room temperature for 15 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by vacuum distillation to afford N-Boc-3-pyrroline.[2]

Intramolecular Reductive Amination

Intramolecular reductive amination is a highly effective one-pot method for the synthesis of cyclic amines. This reaction involves the formation of an imine or enamine intermediate from a precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one in situ), followed by its reduction to the corresponding amine. For the synthesis of this compound derivatives, a linear amino keto-ester or a related precursor can be cyclized and reduced in the presence of a suitable reducing agent. Asymmetric versions of this reaction, often employing chiral catalysts, can provide enantioenriched products.

Table 3: Quantitative Data for Intramolecular Reductive Amination

| Substrate | Catalyst/Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Bridged biaryl methyl ketone | [Ir(COD)Cl]2 / (S)-SegPhos | 87-94 | 89-97 | [5] |

| Bridged biaryl ethyl ketone | [Ir(COD)Cl]2 / (S)-SegPhos | up to 81 | up to 91 | [5] |

Experimental Protocol: Ir-Catalyzed Intramolecular Asymmetric Reductive Amination

-

To a reaction vessel, add the bridged biaryl ketone substrate (0.1 mmol), [Ir(COD)Cl]2 (2 mol%), and (S)-SegPhos (4.4 mol%).

-

Add a solution of HCl in diethyl ether (4.0 equiv.), Ti(OiPr)4 (1.0 equiv.), and isopropanol (0.6 mL).

-

Stir the reaction mixture under an inert atmosphere until completion.

-

Purify the product by column chromatography to yield the enantioenriched dibenz[c,e]azepine.[5][6]

Tandem Amination/Cyclization of Allenynes

A modern and efficient approach to functionalized azepines involves a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. This method allows for the rapid construction of the azepine core with the introduction of various substituents. The reaction proceeds through an initial intermolecular addition of an amine to the alkyne moiety, followed by an intramolecular cyclization onto the allene.

Table 4: Quantitative Data for Tandem Amination/Cyclization of Allenynes

| Allenyne Substrate | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Allenyne 2a | Aniline | Cu(MeCN)4PF6 (10 mol%) | Dioxane | 90 | 65 | [7] |

| Allenyne 2a | 4-Fluoroaniline | Cu(MeCN)4PF6 (10 mol%) | Dioxane | 70 | 62 | [7] |

| Allenyne 2a | Morpholine | Cu(MeCN)4PF6 (10 mol%) | Dioxane | 70 | 55 | [7] |

Experimental Protocol: General Procedure for Cu(I)-Catalyzed Tandem Amination/Cyclization

-

In a reaction vial under an argon atmosphere, combine the allenyne (0.404 mmol), the amine (0.485 mmol), and [Cu(CH3CN)4PF6] (10 mol%) in anhydrous 1,4-dioxane (3 mL).

-

Stir the reaction mixture at 70 °C for 6–16 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired functionalized azepine.[7]

Conclusion

The synthesis of novel this compound derivatives is a dynamic area of research with significant implications for drug discovery. The methodologies outlined in this guide, including Dieckmann condensation, ring-closing metathesis, intramolecular reductive amination, and tandem amination/cyclization, represent a versatile toolkit for accessing a wide range of structurally diverse azepane scaffolds. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, stereochemical requirements, and scalability. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the design and execution of synthetic strategies toward new and improved azepane-based therapeutic agents.

References

- 1. EP0802190A1 - Process and intermediates for preparing azepines - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Conformation of Azepane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of azepane-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The inherent flexibility of the seven-membered azepane ring presents unique challenges and opportunities in drug design, making a thorough understanding of its conformational landscape crucial for the development of novel therapeutics. This document details the structural characteristics, conformational preferences, and experimental and computational methodologies used to analyze this important molecule.

Introduction to this compound

This compound, with the chemical formula C₇H₁₃NO₂, is a saturated heterocyclic compound featuring a seven-membered nitrogen-containing ring (azepane) substituted with a carboxylic acid group at the 4-position.[1] The azepane moiety is a prevalent structural motif in a variety of biologically active compounds and approved drugs.[2] The conformational flexibility of the azepane ring is a critical determinant of its bioactivity, influencing how it interacts with biological targets.[2][3][4] Therefore, a detailed analysis of its structure and conformational dynamics is essential for structure-based drug design and development.

Molecular Structure:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₁₃NO₂[1]

-

Molecular Weight: 143.18 g/mol [1]

-

CAS Number: 97164-96-0[1]

Conformational Analysis of the Azepane Ring

The seven-membered azepane ring is significantly more flexible than its five- and six-membered counterparts, leading to a complex conformational landscape with multiple low-energy conformers. The primary conformations of the azepane ring are generally described as chair, boat, and twist-boat forms, along with various intermediates. The presence of a substituent, such as the carboxylic acid group at the 4-position, can influence the relative energies of these conformers and the equilibrium between them.

Computational studies on substituted azepanes have shown that the energy barriers for conformational interchange are often low.[3] This inherent flexibility can be both an advantage and a challenge in drug design, allowing the molecule to adapt to different binding pockets but also potentially leading to a loss of binding entropy.

Key Conformations

The principal conformations of the azepane ring are:

-

Chair: Characterized by a more extended and often lower-energy arrangement.

-

Twist-Chair: A slightly twisted version of the chair conformation.

-

Boat: A higher-energy conformation with potential steric interactions.

-

Twist-Boat: A twisted version of the boat conformation, often representing a local energy minimum.

The equilibrium between these conformations is influenced by the nature and position of substituents on the ring. For this compound, the carboxylic acid group can exist in either an axial or equatorial position in the various ring conformations, further diversifying the conformational possibilities.

Quantitative Structural Data

While a dedicated, publicly available, in-depth study providing comprehensive quantitative structural data specifically for this compound is not readily found in the searched literature, the following tables present computed properties available from public databases and representative data for related substituted azepane structures. This information serves as a valuable starting point for researchers.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 143.18 g/mol | [1] |

| XLogP3 | -2.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 143.094628657 Da | [1] |

| Topological Polar Surface Area | 49.3 Ų | [1] |

Experimental Protocols for Structural and Conformational Analysis

The characterization of the structure and conformational dynamics of this compound relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, complemented by computational modeling.

Synthesis of this compound

A common and effective method for the synthesis of azepane derivatives is the catalytic hydrogenation of the corresponding pyridine precursors.[5] For this compound, a plausible synthetic route involves the reduction of isonicotinic acid (pyridine-4-carboxylic acid).

Protocol 1: Catalytic Hydrogenation of Isonicotinic Acid

This protocol is a generalized procedure adapted from established methods for the hydrogenation of pyridine carboxylic acids.[5][6]

Materials:

-

Isonicotinic acid

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Carbon (Rh/C)

-

Glacial acetic acid or water

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Inert gas (Nitrogen or Argon)

-

High-purity hydrogen gas

-

Filtration apparatus (e.g., Celite® pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure reactor vessel, dissolve isonicotinic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or water.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 1-5 mol% PtO₂ or 5% Rh/C) to the solution.

-

Hydrogenation:

-

Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

-

Purge the reactor multiple times with an inert gas to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified duration (typically 16-24 hours), monitoring hydrogen uptake.

-

-

Work-up:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Logical Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of molecules.[7] For this compound, ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY, HSQC, and HMBC, can provide detailed information about the connectivity and the relative stereochemistry of the protons and carbons in the ring. Variable temperature NMR studies can be employed to investigate the conformational equilibrium and estimate the energy barriers between different conformers.[3]

Protocol 2: General Procedure for NMR Analysis

Sample Preparation:

-

Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a clean NMR tube.[8]

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

-

If necessary, filter the solution to remove any particulate matter.

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to assess the overall purity and obtain initial structural information.

-

Acquire a ¹³C NMR spectrum (typically requiring a higher concentration or longer acquisition time) to identify the number of unique carbon environments.

-

Perform 2D NMR experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish proton connectivity within the azepane ring.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing crucial information about the predominant conformation(s) in solution.

-

-

For dynamic studies, acquire spectra at various temperatures to observe changes in chemical shifts, coupling constants, and line shapes, which can indicate conformational exchange.

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR-based structural and conformational analysis.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles.[9] Obtaining a high-quality single crystal of this compound is a prerequisite for this analysis.

Protocol 3: General Procedure for Single-Crystal X-ray Diffraction

Crystallization:

-

Solvent Selection: Identify a suitable solvent or solvent system in which this compound has moderate solubility.

-

Crystal Growth: Employ a suitable crystallization technique, such as:

-

Slow Evaporation: Prepare a nearly saturated solution of the compound, filter it to remove any dust particles, and allow the solvent to evaporate slowly in a vibration-free environment.[9]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.[9]

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

Data Collection and Structure Determination:

-

Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[9]

-

Data Collection: Place the mounted crystal on a diffractometer and cool it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[9]

-

Structure Solution and Refinement:

-

Process the collected diffraction intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the atomic positions and displacement parameters against the experimental data to obtain the final, accurate crystal structure.[9]

-

Logical Flow for X-ray Crystallography:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

A comprehensive understanding of the structure and conformational behavior of this compound is paramount for its effective utilization in drug discovery and development. The inherent flexibility of the seven-membered ring system necessitates a multi-faceted approach, combining synthesis, spectroscopic analysis, and computational modeling to fully characterize its conformational landscape. The experimental protocols and structural insights provided in this guide serve as a valuable resource for researchers working with this important heterocyclic scaffold, enabling a more rational approach to the design of novel therapeutics. While specific experimental data for the parent this compound is not extensively published, the methodologies and general principles outlined here provide a solid foundation for its detailed investigation.

References

- 1. This compound | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination [ouci.dntb.gov.ua]

- 4. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. datapdf.com [datapdf.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. benchchem.com [benchchem.com]

The Azepane Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Azepane-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties for optimal interaction with a wide array of biological targets.[1][2] This technical guide provides a comprehensive overview of the significant biological activities of azepane-based compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing insights into their synthesis and experimental evaluation. More than 20 drugs containing the azepane motif have already received FDA approval for treating a variety of diseases.[1]

I. Anticancer Activity

Azepane derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The structural versatility of the azepane ring allows for its incorporation into molecules that can interact with diverse oncogenic targets.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative azepane-containing compounds, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |

| Pyrrolo[1,2-a]azepine | Compound 3 | HepG2 (Liver) | 0.004 |

| Pyrrolo[1,2-a]azepine | Compound 3 | MCF7 (Breast) | 0.0442 |

| Pyrrolo[1,2-a]azepine | Compound 3 | HCT116 (Colon) | 0.029 |

| Pyrrolo[1,2-a]azepine | Compound 6 | HepG2 (Liver) | 0.0016 |

| 2-Benzoylamino derivative of pyrrolo[1,2-a]azepine | Compound 5b | MCF7 (Breast) | 0.0107 |

| 2-(2-Chloro-acetylamino)-pyrroloazepine | Compound 6 | HCT116 (Colon) | 0.0211 |

| Dibenzo[b,f]azepine-oxadiazole | Compound 5e | Leukaemia SR | 13.05 |

| Triazole with benzo[d]azepine hybrid | Compound 10g | A549 (Lung) | 43.99 |

| Triazole with benzo[d]azepine hybrid | Compound 10h | MCF-7 (Breast) | 49.93 |

Data sourced from multiple studies, please refer to the original publications for detailed experimental conditions.[3][4][5]

Key Signaling Pathways in Anticancer Activity

PI3K/Akt Signaling Pathway: Several azepane derivatives have been identified as potent inhibitors of Protein Kinase B (PKB/Akt), a crucial node in the PI3K/Akt signaling pathway that governs cell survival, proliferation, and growth.[6] By inhibiting Akt, these compounds can disrupt downstream signaling, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Caption: Azepane-based inhibitors targeting the PI3K/Akt signaling pathway.

PTPN2/PTPN1 Inhibition: Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune signaling pathways. Inhibition of these enzymes by azepane derivatives can enhance anti-tumor immunity by augmenting T-cell activation and function.[7][8]

Caption: Inhibition of PTPN2/PTPN1 by azepane compounds enhances anti-tumor immunity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Azepane-based test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with serial dilutions of the azepane compound and incubate for 24-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: General workflow for the MTT cytotoxicity assay.

II. Antimicrobial and Antiviral Activities

The azepane scaffold is also a key feature in compounds with potent antimicrobial and antiviral activities. These derivatives offer promising avenues for the development of new therapeutics against infectious diseases.

Quantitative Data for Antimicrobial and Antiviral Activity

The following tables summarize the minimum inhibitory concentrations (MIC) for antimicrobial activity and the half-maximal effective concentrations (EC50) for antiviral activity of selected azepane derivatives.

Table 2: Antimicrobial Activity of Azepane Derivatives

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) |

| Azepano-triterpenoid | Azepanouvaol (8) | MRSA | ≤ 0.10 |

| Azepano-triterpenoid | Azepanobetulinic acid cyclohexyl amide (4) | MRSA | ≤ 0.10 |

| Pyrido[2,3-b]azepine | Compound 8 | S. aureus | 39 |

| Pyrido[2,3-b]azepine | Compound 8 | E. coli | 78 |

| Imidazo[1,2-a]azepine quaternary salt | Compound 6b | S. aureus | 2-4 |

| Imidazo[1,2-a]azepine quaternary salt | Compound 6c | S. aureus | 2-4 |

Data sourced from multiple studies, please refer to the original publications for detailed experimental conditions.[5][9][10]

Table 3: Antiviral Activity of Azepane Derivatives

| Compound Class | Specific Derivative | Virus | EC50 (µM) |

| Azepano-triterpenoid | Azepanobetulin (1) | HCMV | 0.15 |

| Azepano-triterpenoid | Azepanouvaol (8) | HCMV | 0.11 |

| Azepano-triterpenoid | Azepano-glycyrrhetol (15) | HCMV | 0.11 |

| Camphene with azepane | Compound 7a | Hantaan pseudovirus | 5.0 - 14.8 |

Data sourced from multiple studies, please refer to the original publications for detailed experimental conditions.[9][11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Azepane-based test compound

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the azepane compound in MHB in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

III. Activity in Neurodegenerative Disorders

Azepane-based compounds have shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, by targeting key enzymes involved in its pathology.

BACE1 Inhibition for Alzheimer's Disease

A significant therapeutic strategy for Alzheimer's disease is the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is responsible for the production of amyloid-β peptides. Several azepane derivatives have been identified as potent BACE1 inhibitors.

Quantitative Data for BACE1 Inhibition

| Compound Class | Specific Derivative | Target | IC50 (µM) |

| Isocytosine derivative | Compound 4b | BACE1 | 6.93 |

| Isocytosine derivative | Compound 4d | BACE1 | 8.82 |

Data sourced from a study on isocytosine and guanidine derivatives.[12]

Experimental Protocol: BACE1 Inhibition Assay (FRET-based)

A Förster Resonance Energy Transfer (FRET)-based assay is commonly used to screen for BACE1 inhibitors.

Materials:

-

Recombinant human BACE1 enzyme

-

FRET-based BACE1 substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Azepane-based test compound

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Dispensing: Dispense the azepane test compounds into the wells of the plate.

-

Enzyme Addition: Add the BACE1 enzyme to each well and incubate briefly.

-

Reaction Initiation: Initiate the reaction by adding the FRET substrate.

-

Fluorescence Measurement: Measure the fluorescence signal at appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the rate of substrate cleavage and determine the percent inhibition and IC50 value for each compound.

Caption: General workflow for a FRET-based BACE1 inhibition assay.

IV. Synthesis of Azepane-Based Compounds

The synthesis of the azepane ring is a topic of significant interest in organic chemistry. Common strategies include ring-closing reactions, ring-expansion of smaller cyclic precursors like piperidines, and multi-step sequences.[13][14] A recent innovative approach involves the photochemical dearomative ring expansion of nitroarenes to construct complex azepanes.[15][16]

V. Conclusion

The azepane scaffold represents a highly privileged and versatile structural motif in drug discovery, with its derivatives exhibiting a broad spectrum of potent biological activities. The conformational flexibility of the seven-membered ring allows for precise tuning of molecular shape and properties to achieve high affinity and selectivity for a diverse range of biological targets. This has led to the development of numerous compounds with significant potential in oncology, infectious diseases, and neurodegenerative disorders. Further exploration of the vast chemical space around the azepane core, coupled with a deeper understanding of its structure-activity relationships, will undoubtedly continue to yield novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTPN2/1 [stage.abbviescience.com]

- 8. The PTPN1 and PTPN2 phosphatases are Cooperative Regulators of Cancer Cell Immune Evasion | Sciety [sciety.org]

- 9. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

Azepane-4-carboxylic Acid: A Core Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azepane-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its seven-membered saturated ring structure, known as the azepane core, is a recurring motif in a variety of biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential applications of this compound, serving as a valuable resource for professionals engaged in drug discovery and development.

Chemical Identity and Properties

A clear identification of a chemical entity is fundamental for research and development. The key chemical identifiers and properties for this compound are summarized below.

| Identifier | Value |

| CAS Number | 97164-96-0[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₁₃NO₂[1] |

| Molecular Weight | 143.18 g/mol [1] |

| InChI | InChI=1S/C7H13NO2/c9-7(10)6-2-1-4-8-5-3-6/h6,8H,1-5H2,(H,9,10)[1] |

| InChIKey | BCVGGQNBSCMMPV-UHFFFAOYSA-N[1] |

| SMILES | C1CC(CCNC1)C(=O)O[1] |

| Synonyms | Hexahydro-1H-azepine-4-carboxylic acid[1] |

Additionally, this compound is often handled as its hydrochloride salt (CAS Number: 1393449-23-4) or synthesized from its N-Boc protected precursor, 1-Boc-azepane-4-carboxylic acid (CAS Number: 868284-36-0).[2]

Synthesis of this compound

A common and practical synthetic route to this compound involves the preparation of an N-protected intermediate, typically with a tert-butyloxycarbonyl (Boc) group, followed by deprotection under acidic conditions. This strategy allows for easier handling and purification of the intermediates.

Experimental Protocol: Synthesis via N-Boc Intermediate

This protocol outlines a two-step process starting from the commercially available 1-Boc-azepane-4-carboxylic acid.

Step 1: Synthesis of 1-Boc-azepane-4-carboxylic acid

While 1-Boc-azepane-4-carboxylic acid is commercially available, its synthesis can be achieved through various organic synthesis methods, often involving multi-step procedures from simpler starting materials. For the purpose of this guide, we will consider it as the starting material for the final deprotection step.

Step 2: Deprotection of 1-Boc-azepane-4-carboxylic acid to yield this compound

The removal of the Boc protecting group is typically accomplished by treatment with a strong acid.

-

Reagents and Materials:

-

1-Boc-azepane-4-carboxylic acid

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane)

-

Dichloromethane (DCM) or 1,4-dioxane

-

Diethyl ether

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 1-Boc-azepane-4-carboxylic acid in a suitable organic solvent such as dichloromethane or 1,4-dioxane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of the deprotecting agent (e.g., trifluoroacetic acid or a solution of 4M HCl in dioxane) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.

-

The crude product, often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate), can be triturated with diethyl ether to induce precipitation.

-

Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield this compound salt.

-

If the free base is required, the salt can be neutralized with a suitable base and purified further, for example, by recrystallization or chromatography.

-

Biological Significance and Applications in Drug Discovery

The azepane scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities.[3] While specific biological targets for this compound itself are not extensively documented, its derivatives have shown significant potential in drug discovery.

The incorporation of the azepane ring can influence the conformational flexibility and physicochemical properties of a molecule, which in turn can affect its binding affinity to biological targets and its pharmacokinetic profile.

Role in Enzyme Inhibition

Derivatives of the azepane core have been investigated as potent enzyme inhibitors. For instance, a series of azepane sulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[4] The structure-activity relationship (SAR) studies in such research often explore modifications at various positions of the azepane ring, including the 4-position where the carboxylic acid group of the title compound resides.

The general workflow for utilizing this compound in drug discovery is depicted in the following diagram:

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its straightforward synthesis from protected precursors and the versatility of its carboxylic acid functional group make it an attractive starting point for the generation of compound libraries for high-throughput screening. While the biological activity of the parent molecule is not well-defined, the proven track record of the azepane scaffold in successful drug candidates underscores the importance of this compound and its derivatives in modern drug discovery programs. Further exploration of this scaffold is likely to yield novel therapeutic agents for a range of diseases.

References

- 1. This compound | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Azepane-4-carboxylic Acid and its Analogs: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility provide a unique platform for the design of novel therapeutic agents. Azepane-4-carboxylic acid, as a core structure, and its analogs have shown a wide range of biological activities, attracting significant interest in the field of drug discovery. This technical guide provides a comprehensive review of the synthesis, biological activities, and potential therapeutic applications of this class of compounds, with a focus on their emerging role as anticancer agents.

Synthesis of Azepane-Containing Scaffolds

The synthesis of azepane derivatives can be challenging due to the entropic penalty associated with the formation of a seven-membered ring. However, various synthetic strategies have been developed to access this important heterocyclic system.

One notable example is the synthesis of pyrrolo[1,2-a]azepine derivatives, which have demonstrated potent anticancer activity. A general synthetic route to these compounds is outlined below.

General Synthetic Protocol for Pyrrolo[1,2-a]azepine Derivatives

The synthesis of the pyrrolo[1,2-a]azepine core typically involves a multi-step sequence. A common strategy is the reaction of a suitable pyrrole derivative with an appropriate reagent to construct the fused azepine ring. For instance, the synthesis of 2-substituted pyrrolo[1,2-a]azepines with reported anticancer activity involves the following key steps:

-

Preparation of the Pyrrole Precursor: The synthesis often starts with a functionalized pyrrole, which can be prepared through various established methods in heterocyclic chemistry.

-

Cyclization to form the Azepine Ring: A crucial step is the ring closure to form the seven-membered azepine ring fused to the pyrrole. This can be achieved through intramolecular cyclization reactions.

-

Functionalization of the Pyrrolo[1,2-a]azepine Core: Once the core scaffold is synthesized, further modifications can be made to introduce various substituents at different positions, allowing for the exploration of structure-activity relationships (SAR).

A detailed experimental protocol for the synthesis of specific anticancer pyrrolo[1,2-a]azepine derivatives can be found in the primary literature describing these compounds.

Biological Activities and Therapeutic Potential

Analogs of this compound have been investigated for a variety of biological activities. Of particular interest is their potential as anticancer agents.

Anticancer Activity

Recent studies have highlighted the potent cytotoxic effects of certain azepane-containing compounds against various cancer cell lines. Specifically, a series of novel pyrrolo[1,2-a]azepine derivatives have shown significant anticancer activity.[1]

Table 1: Anticancer Activity of Pyrrolo[1,2-a]azepine Derivatives [1]

| Compound | Cell Line | IC50 (nM) |

| 3 | HepG2 (Liver) | 4 |

| MCF7 (Breast) | 44.2 | |

| HCT116 (Colon) | 35.8 | |

| 5b | HepG2 (Liver) | >100 |

| MCF7 (Breast) | 10.7 | |

| HCT116 (Colon) | >100 | |

| 6 | HepG2 (Liver) | 1.6 |

| MCF7 (Breast) | 25.3 | |

| HCT116 (Colon) | 21.1 | |

| 7 | HepG2 (Liver) | 20.7 |

| MCF7 (Breast) | 45.4 | |

| HCT116 (Colon) | 33.6 | |

| Doxorubicin | HepG2 (Liver) | 10.8 |

| MCF7 (Breast) | 22.4 | |

| HCT116 (Colon) | 28.7 |

Note: The compound numbers (3, 5b, 6, 7) are as designated in the primary research article.[1] The structures of these compounds are complex fused heterocyclic systems containing an azepine ring.

The data indicates that compounds 3 and 6 are particularly potent against the HepG2 liver cancer cell line, with IC50 values in the low nanomolar range, surpassing the efficacy of the standard chemotherapeutic drug, doxorubicin.[1] Compound 5b demonstrated significant activity against the MCF7 breast cancer cell line.[1]

Mechanism of Action: Targeting Cell Cycle Regulation

The anticancer activity of these pyrrolo[1,2-a]azepine derivatives is believed to be, at least in part, due to their interaction with key regulators of the cell cycle. Molecular docking studies have suggested that these compounds may bind to the active site of Cyclin-Dependent Kinase 2 (CDK2).[1]

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy. By inhibiting CDK2, these azepane analogs can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and ultimately, apoptosis of cancer cells.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

The in vitro anticancer activity of the pyrrolo[1,2-a]azepine derivatives was determined using the Sulforhodamine B (SRB) assay. This is a colorimetric assay used to measure cell density, based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines (e.g., HepG2, MCF7, HCT116)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin). Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Future Perspectives

The promising anticancer activity of azepane-containing compounds, particularly the pyrrolo[1,2-a]azepine derivatives, warrants further investigation. Future research should focus on:

-

Synthesis of Simpler Analogs: The synthesis and biological evaluation of simpler, more direct analogs of this compound are needed to establish a clearer structure-activity relationship.

-

Mechanism of Action Studies: Further studies are required to elucidate the precise mechanism of action of these compounds. While CDK2 is a potential target, other signaling pathways, such as the PI3K/Akt pathway, may also be involved and should be investigated.

-

In Vivo Studies: Compounds that demonstrate potent in vitro activity should be advanced to in vivo animal models to evaluate their efficacy and pharmacokinetic properties.

-

Exploration of Other Therapeutic Areas: The diverse biological activities of azepane derivatives suggest that they may have therapeutic potential beyond cancer, including in areas such as neurodegenerative diseases and infectious diseases.

References

Spectroscopic Characterization of Azepane-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Azepane-4-carboxylic acid (C₇H₁₃NO₂), a saturated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol CAS Number: 97164-96-0

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predictions based on the chemical environment of the nuclei and functional groups within the molecule. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~8-9 | Singlet (broad) | 1H | -NH- |

| ~3.0-3.2 | Multiplet | 2H | H-2, H-7 (axial & equatorial) |

| ~2.8-3.0 | Multiplet | 2H | H-2, H-7 (axial & equatorial) |

| ~2.4-2.6 | Multiplet | 1H | H-4 |

| ~1.8-2.0 | Multiplet | 2H | H-3, H-5 (axial & equatorial) |

| ~1.5-1.7 | Multiplet | 2H | H-3, H-5 (axial & equatorial) |

| ~1.3-1.5 | Multiplet | 2H | H-6 (axial & equatorial) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~175-180 | C=O (Carboxylic acid) |

| ~45-50 | C-2, C-7 |

| ~40-45 | C-4 |

| ~30-35 | C-3, C-5 |

| ~25-30 | C-6 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Strong, Broad | O-H stretch | Carboxylic Acid |

| 3300-3100 | Medium, Broad | N-H stretch | Secondary Amine |

| 2950-2850 | Strong | C-H stretch | Alkane |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| 1640-1550 | Medium | N-H bend | Secondary Amine |

| 1470-1430 | Medium | C-H bend | Alkane |

| 1320-1210 | Strong | C-O stretch | Carboxylic Acid |

| 950-910 | Medium, Broad | O-H bend | Carboxylic Acid |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 144.1025 | [M+H]⁺ | Molecular ion peak (protonated) in positive ion mode. |

| 142.0868 | [M-H]⁻ | Molecular ion peak (deprotonated) in negative ion mode. |

| 126 | [M+H - H₂O]⁺ | Loss of water from the protonated molecular ion. |

| 98 | [M+H - COOH - H]⁺ | Loss of the carboxylic acid group. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical as the acidic and amine protons are exchangeable.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time: 3-4 seconds

-

Spectral width: ~16 ppm

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters on a 100 MHz spectrometer:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay (d1): 2-5 seconds

-

Spectral width: ~240 ppm

-

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: No specific sample preparation is required for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy. A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the solid sample on the crystal and apply pressure using the instrument's clamp to ensure good contact.

-

Acquire the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture. A small amount of formic acid or ammonium hydroxide can be added to promote protonation or deprotonation, respectively.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Typical ESI source parameters:

-

Capillary voltage: 3-4 kV

-

Nebulizing gas pressure: 30-40 psi

-

Drying gas flow: 5-10 L/min

-

Drying gas temperature: 300-350 °C

-

-

Mass analyzer settings:

-

Scan range: m/z 50-500

-

-

-

Data Processing: Analyze the resulting mass spectra to identify the molecular ion peak and any significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound such as this compound.

The Azepane Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Azepane-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has carved a significant niche in medicinal chemistry, transitioning from a simple industrial chemical to a "privileged scaffold" in the design of novel therapeutics. Its inherent three-dimensional structure provides a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide delves into the historical milestones, synthetic evolution, and therapeutic landscape of azepane-containing compounds, offering a comprehensive resource for professionals in drug discovery and development.

A Historical Perspective: From Industrial Precursor to Pharmacophore

The story of azepane is intrinsically linked to the dawn of the polymer industry. The most well-known azepane derivative, ε-caprolactam , a cyclic amide, was first synthesized in the late 19th century.[1] Its primary significance, however, emerged in the 1940s with the development of Nylon 6, a synthetic polymer of immense commercial value.[1] The industrial-scale production of caprolactam, primarily through the Beckmann rearrangement of cyclohexanone oxime, marked a pivotal moment in organic synthesis and laid the groundwork for the broader exploration of the azepane ring system.[1][2][3]

Initially, the focus remained largely on the industrial applications of caprolactam. However, as medicinal chemistry evolved, the unique conformational flexibility of the azepane ring caught the attention of drug designers. This seven-membered ring can adopt multiple low-energy conformations, allowing for optimal interactions with a variety of biological targets. This inherent "pre-organization" for binding is a key characteristic of a privileged scaffold.

The Evolution of Synthesis: Mastering the Seven-Membered Ring

The construction of the azepane core has been a subject of extensive research, leading to a diverse array of synthetic strategies.

The Beckmann Rearrangement: A Cornerstone of Azepane Synthesis

The acid-catalyzed Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam remains a cornerstone of industrial azepane synthesis.[2][3] This reaction involves the transformation of a ketoxime into an amide.

Experimental Protocol: The Beckmann Rearrangement of Cyclohexanone Oxime

-

Materials: Cyclohexanone oxime, concentrated sulfuric acid (or oleum).

-

Procedure: Cyclohexanone oxime is added portion-wise to a stirred solution of concentrated sulfuric acid, maintaining the temperature below a specific threshold (e.g., 120°C). The reaction is typically rapid and exothermic. After the addition is complete, the mixture is stirred for a short period to ensure complete conversion. The reaction mixture is then carefully neutralized with an aqueous base (e.g., ammonia) to precipitate the crude ε-caprolactam. The product is then purified by recrystallization or distillation.

-

Key Parameters: The choice of acid catalyst, reaction temperature, and neutralization conditions are critical for optimizing the yield and purity of the caprolactam. Industrial processes often employ continuous flow reactors for better heat management and process control.

Modern Synthetic Methodologies

Beyond the classical Beckmann rearrangement, a plethora of modern synthetic methods have been developed to access functionalized azepane derivatives with greater control over stereochemistry and substitution patterns. These include:

-

Ring-Closing Metathesis (RCM): This powerful reaction, catalyzed by ruthenium or molybdenum complexes, has been widely used to construct the azepane ring from acyclic diene precursors.

-

Reductive Amination: Intramolecular reductive amination of keto-amines or amino-aldehydes provides a direct route to N-substituted azepanes.

-

Dearomative Ring Expansion: Recent innovations include the photochemical dearomative ring expansion of nitroarenes, which offers a novel and efficient pathway to complex azepanes.[4]

-

Palladium-Catalyzed Ring Expansion: The stereoselective ring expansion of 2-alkenylpiperidines catalyzed by palladium complexes has emerged as a valuable tool for the synthesis of enantiomerically enriched azepane derivatives.

Workflow for Palladium-Catalyzed Ring Expansion of 2-Alkenylpiperidines

Caption: Palladium-catalyzed ring expansion workflow.

Therapeutic Landscape: Azepane-Containing Drugs in the Clinic

The versatility of the azepane scaffold is reflected in the wide range of therapeutic areas where its derivatives have found application. As of 2019, it was reported that over 20 drugs approved by the U.S. Food and Drug Administration (FDA) contain the azepane motif.[5]

| Drug Name | Therapeutic Area | Mechanism of Action | FDA Approval Date |

| Tolazamide | Type 2 Diabetes | Sulfonylurea; stimulates insulin release from pancreatic β-cells.[6][7] | July 18, 1966[8] |

| Azelastine | Allergic Rhinitis | Histamine H1 receptor antagonist. | - |

| Bazedoxifene | Osteoporosis | Selective estrogen receptor modulator (SERM).[9] | October 3, 2013 (as part of Duavee)[5][10] |

| Mecillinam/Pivmecillinam | Bacterial Infections | Penicillin antibiotic; inhibits bacterial cell wall synthesis.[11][12] | April 24, 2024[11] |

| Glisoxepide | Type 2 Diabetes | Sulfonylurea; stimulates insulin release from pancreatic β-cells.[13][14] | Not available |

| Cetiedil | Peripheral Vasodilator | Calcium channel blocker and calmodulin antagonist. | Not available |

| Nabazenil | Anticonvulsant | Cannabinoid receptor agonist. | Not available |

| Setastine | Antihistamine | Histamine H1 receptor antagonist. | Not available |

Signaling Pathways and Mechanisms of Action

Azepane-containing compounds exert their therapeutic effects by modulating a variety of signaling pathways. The conformational flexibility of the azepane ring allows for precise interactions with the binding sites of key proteins in these pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][15] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[16] Several azepane derivatives have been investigated as inhibitors of key kinases in this pathway, such as Akt (also known as Protein Kinase B).

Caption: The PI3K/Akt signaling pathway and intervention by an azepane-based inhibitor.

PTPN2/PTPN1 Signaling Pathway

Protein tyrosine phosphatases PTPN2 and PTPN1 are key negative regulators of immune signaling pathways, including the JAK/STAT pathway.[1] Inhibition of these phosphatases can enhance anti-tumor immunity by promoting T-cell activation and function.[17] Azepane-containing compounds have emerged as promising inhibitors of PTPN2 and PTPN1.

Caption: The PTPN2/PTPN1 signaling pathway and its inhibition by azepane derivatives.

Quantitative Data on Bioactive Azepane Derivatives

The development of potent and selective azepane-containing compounds is often guided by quantitative structure-activity relationship (SAR) studies. The following table summarizes the in vitro activity of selected azepane derivatives against various biological targets.

| Compound Class | Target | Cell Line/Assay | IC50/Ki (nM) |

| Azepane Sulfonamides | 11β-HSD1 | Enzyme Assay | 3.0 |

| Phenylindole Derivatives (e.g., Bazedoxifene) | Estrogen Receptor | Binding Assay | <1 |

| Phthalazinone Derivatives (e.g., Azelastine) | Histamine H1 Receptor | Binding Assay | 4.7 |

| Piperidine-derived Azepanes | Various Cancer Cell Lines | Cytotoxicity Assay | Varies (µM range) |

Note: IC50 and Ki values are highly dependent on the specific assay conditions and should be compared with caution.

Conclusion and Future Directions

The journey of the azepane scaffold from an industrial commodity to a cornerstone of modern medicinal chemistry is a testament to the power of chemical innovation. Its unique structural and conformational properties have enabled the development of a diverse range of therapeutics. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved azepane-containing drugs for a multitude of diseases. The future of azepane-based drug discovery appears bright, with ongoing efforts focused on developing more selective and potent compounds with improved pharmacokinetic profiles.

References

- 1. PTPN2/1 [stage.abbviescience.com]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]

- 4. Glisoxepide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. fiercepharma.com [fiercepharma.com]

- 6. UpToDate 2018 [doctorabad.com]

- 7. m.youtube.com [m.youtube.com]

- 8. tolazamide [drugcentral.org]

- 9. Bazedoxifene - Wikipedia [en.wikipedia.org]

- 10. pfizer.com [pfizer.com]

- 11. drugs.com [drugs.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Glisoxepide - Wikipedia [en.wikipedia.org]

- 14. Glisoxepide | C20H27N5O5S | CID 32778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Uncovering the individual immunotherapeutic roles of PTPN1 and PTPN2 in T cells during dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Azepane-4-Carboxylic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle, has emerged as a significant structural motif in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1] Among these, azepane-4-carboxylic acid serves as a crucial building block for the synthesis of novel therapeutic agents due to its conformational flexibility and the synthetic versatility of its carboxylic acid handle. This guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and pharmacological significance of this compound and its analogs.

Introduction to the Azepane Scaffold

The azepane core is present in over 20 FDA-approved drugs, highlighting its therapeutic importance.[1] The non-planar and flexible nature of the seven-membered ring allows for optimal spatial arrangement of functional groups, facilitating effective interactions with various biological targets.[2] This conformational diversity is often a determining factor in the biological activity of its derivatives. The introduction of substituents on the azepane ring can bias it towards a specific conformation, which is a key strategy in rational drug design.

Synthesis of this compound

While numerous methods exist for the synthesis of functionalized azepanes, a detailed, publicly available, step-by-step protocol for the synthesis of the parent this compound is not readily found in standard chemical literature. However, the synthesis of related derivatives, such as (3R, 4R)-4-hydroxy-azepan-3-carboxylic acid ethyl ester, has been described in patent literature, suggesting that multi-step synthetic sequences are typically required. These often involve ring expansion strategies or the cyclization of linear precursors. A general conceptual workflow for such a synthesis is outlined below.

Conceptual Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Role in Medicinal Chemistry and Pharmacological Activities

Derivatives of this compound have been investigated for a range of therapeutic applications, acting as inhibitors of key enzymes and modulators of important signaling pathways.